molecular formula C17H17N3O2 B10845155 6,7-dimethoxy-N-(3-methylphenyl)quinazolin-4-amine CAS No. 666839-07-2

6,7-dimethoxy-N-(3-methylphenyl)quinazolin-4-amine

Cat. No.: B10845155
CAS No.: 666839-07-2
M. Wt: 295.34 g/mol
InChI Key: RSVNNWQHWIOIOC-UHFFFAOYSA-N
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Description

6,7-dimethoxy-N-m-tolylquinazolin-4-amine: is a synthetic organic compound belonging to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-N-m-tolylquinazolin-4-amine typically involves the condensation of 6,7-dimethoxy-4(3H)-quinazolinone with an appropriate amine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction may require a catalyst, such as a Lewis acid, to facilitate the condensation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6,7-dimethoxy-N-m-tolylquinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 6,7-dimethoxy-N-m-tolylquinazolin-4-amine is used as a building block in the synthesis of more complex quinazoline derivatives. It serves as a precursor for the development of novel compounds with potential therapeutic properties .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Quinazoline derivatives have shown promise in inhibiting various enzymes, making them valuable tools in biochemical studies .

Medicine: Quinazoline derivatives have been investigated for their ability to inhibit tyrosine kinases, which are involved in the regulation of cell growth and proliferation .

Industry: In the industrial sector, 6,7-dimethoxy-N-m-tolylquinazolin-4-amine can be used in the production of specialty chemicals and pharmaceuticals. Its unique chemical structure makes it a valuable intermediate in the synthesis of various high-value products .

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-m-tolylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. Quinazoline derivatives are known to inhibit tyrosine kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell growth and proliferation, making these compounds potential anticancer agents .

Comparison with Similar Compounds

  • 6,7-dimethoxy-4(3H)-quinazolinone
  • 6,7-dimethoxy-3,4-dihydroquinazolin-4-one
  • 6,7-dimethoxyquinazolin-4-ol

Comparison: 6,7-dimethoxy-N-m-tolylquinazolin-4-amine is unique due to the presence of the N-m-tolyl group, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

CAS No.

666839-07-2

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

6,7-dimethoxy-N-(3-methylphenyl)quinazolin-4-amine

InChI

InChI=1S/C17H17N3O2/c1-11-5-4-6-12(7-11)20-17-13-8-15(21-2)16(22-3)9-14(13)18-10-19-17/h4-10H,1-3H3,(H,18,19,20)

InChI Key

RSVNNWQHWIOIOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC

Origin of Product

United States

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